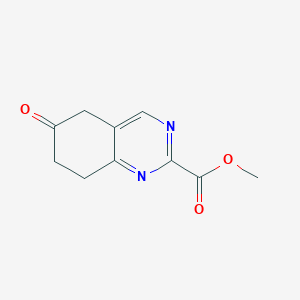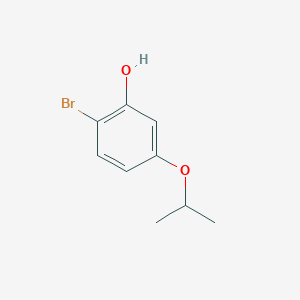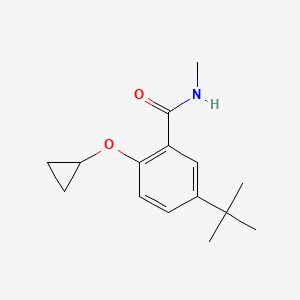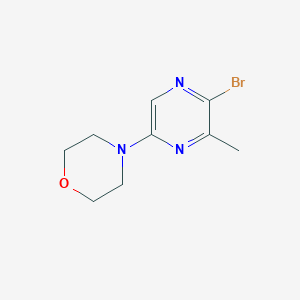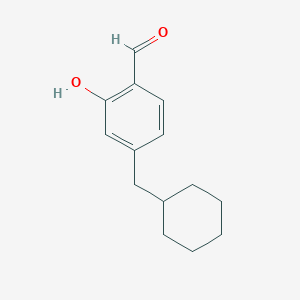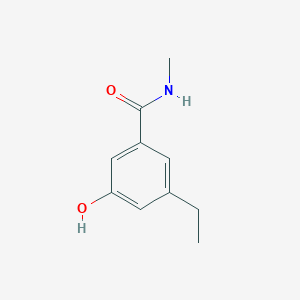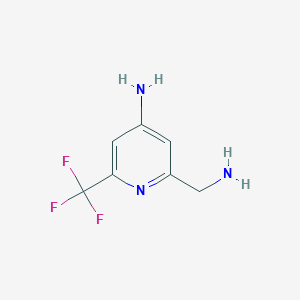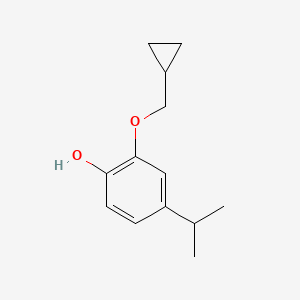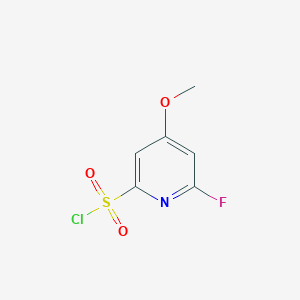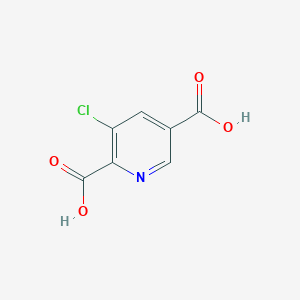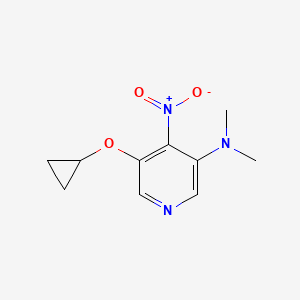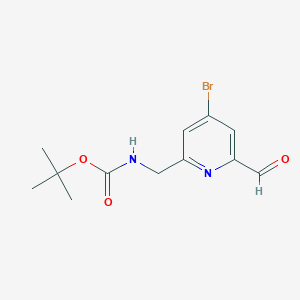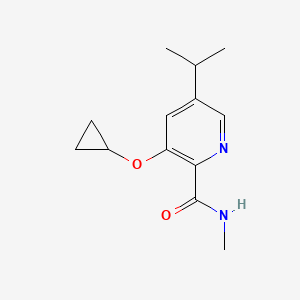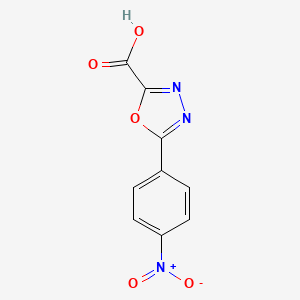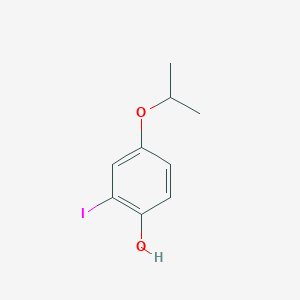
2-Iodo-4-isopropoxyphenol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Iodo-4-isopropoxyphenol is an aromatic organic compound with the molecular formula C9H11IO2 It is a derivative of phenol, where the hydrogen atoms at positions 2 and 4 on the benzene ring are substituted with iodine and isopropoxy groups, respectively
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2-Iodo-4-isopropoxyphenol typically involves the iodination of 4-isopropoxyphenol. The process can be carried out using iodine and an oxidizing agent such as sodium hypochlorite or hydrogen peroxide. The reaction is usually conducted in an organic solvent like dichloromethane or acetonitrile at room temperature. The general reaction scheme is as follows:
4-Isopropoxyphenol+Iodine+Oxidizing Agent→this compound
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and concentration of reactants. Continuous flow reactors may be employed to enhance the efficiency and yield of the process. The use of catalysts and advanced purification techniques like recrystallization and chromatography can further improve the quality of the final product.
Análisis De Reacciones Químicas
Types of Reactions: 2-Iodo-4-isopropoxyphenol undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other functional groups through nucleophilic substitution reactions.
Oxidation Reactions: The phenolic hydroxyl group can be oxidized to form quinones or other oxidized derivatives.
Coupling Reactions: The compound can participate in coupling reactions such as Suzuki-Miyaura and Ullmann coupling to form biaryl compounds.
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium hydroxide or potassium carbonate in an organic solvent like dimethyl sulfoxide.
Oxidation: Potassium permanganate or chromium trioxide in acidic or basic medium.
Coupling Reactions: Palladium catalysts and boronic acids for Suzuki-Miyaura coupling; copper catalysts for Ullmann coupling.
Major Products:
Substitution Products: Various substituted phenols depending on the nucleophile used.
Oxidation Products: Quinones and other oxidized phenolic compounds.
Coupling Products: Biaryl compounds with diverse functional groups.
Aplicaciones Científicas De Investigación
2-Iodo-4-isopropoxyphenol has several applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential as a biochemical probe to study enzyme activities and protein interactions.
Medicine: Explored for its antimicrobial and anticancer properties, as well as its potential use in drug development.
Industry: Utilized in the production of specialty chemicals, dyes, and materials with specific properties.
Mecanismo De Acción
The mechanism of action of 2-Iodo-4-isopropoxyphenol involves its interaction with molecular targets such as enzymes and receptors. The iodine atom can participate in halogen bonding, while the phenolic hydroxyl group can form hydrogen bonds with biological molecules. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects. The compound may also undergo metabolic transformations in vivo, resulting in active metabolites that contribute to its overall activity.
Comparación Con Compuestos Similares
2-Iodophenol: Lacks the isopropoxy group, making it less hydrophobic and potentially less bioactive.
4-Iodophenol: Has the iodine atom at a different position, which can affect its reactivity and biological activity.
2-Iodo-4-tert-butylphenol: Contains a bulkier tert-butyl group instead of the is
Propiedades
Fórmula molecular |
C9H11IO2 |
|---|---|
Peso molecular |
278.09 g/mol |
Nombre IUPAC |
2-iodo-4-propan-2-yloxyphenol |
InChI |
InChI=1S/C9H11IO2/c1-6(2)12-7-3-4-9(11)8(10)5-7/h3-6,11H,1-2H3 |
Clave InChI |
JZHLLKZDKKIESV-UHFFFAOYSA-N |
SMILES canónico |
CC(C)OC1=CC(=C(C=C1)O)I |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


